molecular formula C12H15IN2O2 B2839699 Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 2367002-59-1

Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B2839699
CAS No.: 2367002-59-1
M. Wt: 346.168
InChI Key: QHDSKXAYFCGICY-UHFFFAOYSA-N
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Description

Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a high-value chemical building block primarily recognized for its role as a key synthetic intermediate in pharmaceutical research and development. Its core research value lies in the strategic positioning of the iodine atom on the fused pyrrolopyridine ring system, which serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This enables researchers to efficiently construct more complex molecular architectures by introducing a wide range of aryl, heteroaryl, and alkyl groups at this site, a capability that is crucial in structure-activity relationship (SAR) studies during drug discovery . The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is another critical feature, as it enhances the compound's stability and solubility for synthetic handling while being readily removable under mild acidic conditions to unveil a secondary amine. This functional group is instrumental for further cyclization or amide bond formation. Compounds based on the dihydropyrrolo[2,3-b]pyridine scaffold, accessible from this intermediate, are frequently investigated as potential therapeutic agents. Notably, this specific scaffold is a featured core in advanced research programs targeting aldosterone synthase inhibitors for the treatment of cardiovascular and renal diseases, such as hypertension and congestive heart failure . The molecule's utility is further demonstrated by its application in the synthesis of chiral variants, underscoring its importance in creating stereochemically defined bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDSKXAYFCGICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the iodine atom: This step often involves the use of iodine or an iodine-containing reagent to introduce the iodine atom at the desired position on the pyrrolopyridine ring.

    Protection of the carboxyl group: The carboxyl group is protected using a tert-butyl group to form the final compound.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms or other functional groups.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

  • CAS Number : 2366996-94-1
  • Molecular Formula : C15H21IN2O2
  • Molecular Weight : 388.24 g/mol
  • IUPAC Name : tert-butyl (2R)-4-iodo-2-propan-2-yl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate

The structure features a pyrrolidine ring fused with a pyridine moiety, which contributes to its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has been studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets.

Case Study: Histamine H3 Receptor Antagonism
Research indicates that derivatives of pyrrolidine compounds exhibit antagonistic activity at the histamine H3 receptor, which is implicated in neurological disorders. The compound's structural features may enhance binding affinity and selectivity for this receptor, making it a candidate for further development as a therapeutic agent in treating conditions like narcolepsy and cognitive disorders .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions.

Data Table: Reactivity Overview

Reaction TypeDescriptionReference
Nucleophilic SubstitutionIodine can be replaced with nucleophiles
Coupling ReactionsCan participate in cross-coupling reactions
CyclizationFacilitates the formation of cyclic structures

Material Science

Recent studies have explored the use of this compound in the development of new materials with specific electronic properties. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Case Study: Catalytic Applications
The compound has shown promise as a catalyst in organic reactions due to its ability to stabilize transition states. Research has demonstrated that incorporating this compound into catalytic systems enhances reaction yields and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Core Variations

Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Substituent Position : Iodine at position 3 instead of 4.
  • Key Differences : The fully aromatic pyrrolo[2,3-b]pyridine core lacks the 2,3-dihydro saturation, leading to higher aromatic stability but reduced flexibility.
  • Applications : Used in similar coupling reactions, but regioselectivity differs in substitution reactions .
Tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Core Structure : Pyrrolo[3,2-b]pyridine (positional isomer of pyrrolo[2,3-b]pyridine).
  • Key Differences : The nitrogen positions in the bicyclic system are reversed, altering electronic properties and reactivity. For example, electrophilic substitution reactions favor different positions .

Halogen-Substituted Analogs

Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Substituents : Bromine at position 5 and a methyl group on the dihydro ring.
  • Key Differences: Bromine’s lower electronegativity compared to iodine reduces its efficacy in cross-coupling reactions.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate
  • Substituent : Boronic ester at position 4.
  • Key Differences : The boronate group enables Suzuki-Miyaura couplings, whereas the iodine in the target compound facilitates Ullmann or Buchwald-Hartwig reactions. The boronate derivative is more air-sensitive .

Functional Group Variations

Tert-butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Substituent: Amino group at position 4.
  • Key Differences: The amino group is electron-donating, enhancing nucleophilic reactivity. This derivative is pivotal in amide bond formations but lacks the iodine’s utility in metal-catalyzed cross-couplings .

Dihydro Derivatives with Additional Substituents

Tert-butyl 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Substituent : Methyl group on the dihydro ring.
  • The absence of iodine limits its use in cross-coupling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Position Molecular Formula Molecular Weight Key Reactivity/Applications
Target Compound Iodo, 2,3-dihydro 4 C₁₂H₁₄IN₂O₂ 360.16 Cross-coupling, halogenation
Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Iodo 3 C₁₂H₁₃IN₂O₂ 344.15 Regioselective coupling
Tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromo, Methyl 5, 3 C₁₃H₁₇BrN₂O₂ 313.19 Sterically hindered substitutions
Tert-butyl 4-amino-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Amino 4 C₁₂H₁₅N₃O₂ 233.27 Nucleophilic reactions, peptide coupling
Tert-butyl 4-(dioxaborolanyl)pyrrolo[2,3-b]pyridine-1-carboxylate Boronate 4 C₁₈H₂₅BN₂O₄ 344.21 Suzuki-Miyaura couplings

Biological Activity

Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials, supported by various research findings and case studies.

  • IUPAC Name : Tert-butyl (R)-4-iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Molecular Formula : C₁₅H₂₁IN₂O₂
  • Molecular Weight : 388.25 g/mol
  • CAS Number : 2366996-94-1

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[2,3-b]pyridine core followed by iodination and esterification processes. Specific methodologies can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated in vitro cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways responsible for cell proliferation and survival.

Antimicrobial Properties

Research has shown that certain pyrrolo derivatives possess antimicrobial activity against a range of pathogens. Compounds structurally similar to tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine have been effective against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Some studies suggest that pyrrolo derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : These compounds may promote programmed cell death in cancer cells through activation of apoptotic pathways.

Case Studies

StudyFindings
Study 1Demonstrated significant bactericidal activity against Mycobacterium tuberculosis at concentrations below 1 μg/ml.
Study 2Reported cytotoxic effects on HCT116 human colon cancer cells with a focus on structure–activity relationships.
Study 3Found that structural modifications enhance the inhibitory potency against various kinases involved in cancer progression.

Q & A

Q. Critical Parameters :

  • Solvent choice (e.g., dichloromethane for esterification).
  • Temperature control during iodination to minimize byproducts.

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity of iodination and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular ion peak (m/z 295.1 for [M+H]+) .
  • Elemental Analysis : Quantifies iodine content to confirm stoichiometry .

Q. Optimization Example :

ConditionYield (Without Ag2O)Yield (With Ag2O)
Suzuki Coupling45%78%

Advanced: What strategies mitigate competing side reactions during iodination?

Answer:

  • Temperature Control : Maintaining 0–5°C during iodination reduces polyiodination .
  • Stoichiometry : Limiting iodinating agent (1.1 equiv) minimizes over-substitution .
  • Radical Scavengers : Adding TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppresses radical pathways in light-mediated iodination .

Q. Case Study :

  • Without TEMPO : 30% undesired di-iodinated byproduct.
  • With TEMPO : <5% di-iodinated product .

Advanced: How can researchers evaluate the biological activity of derivatives (e.g., kinase inhibition)?

Answer:

Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure SGK-1 or JAK2 inhibition. IC50 values are derived from dose-response curves .

Antiviral Screening : Plaque reduction assays (e.g., against TMV) quantify inhibition of viral replication .

Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells assess selectivity .

Q. Example Data :

DerivativeSGK-1 IC50 (nM)TMV Inhibition (%)
Parent Compound25015
Carbamate Analog8565

Advanced: How to resolve conflicting spectroscopic data (e.g., NMR vs. HRMS)?

Answer:

  • Multi-Technique Validation : Cross-check 1H/13C NMR with DEPT-135 to distinguish CH3/CH2 groups. HRMS confirms molecular formula .
  • Dynamic Effects : Rotamers (e.g., tert-butyl group) may split NMR signals; variable-temperature NMR (VT-NMR) resolves this .
  • Contradiction Example : A 42% yield compound in showed two rotamers in 31P NMR, resolved by HRMS and VT-NMR .

Safety & Handling: What precautions are critical when handling this compound?

Answer:

  • Hazards : Potential iodine release under heat; skin/eye irritant .
  • PPE : Nitrile gloves, goggles, and fume hood use mandatory .
  • Storage : –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis .

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